N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable leaving group on the pyrazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenoxy)-N-methyl-1-propanamine
- N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
- 3-(4-Chlorophenoxy)-N-methyl-1-propanamine
Uniqueness
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide stands out due to its dual pyrazole-sulfonamide structure, which imparts unique chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-2-20-10-15(8-18-20)25(22,23)19-13-7-17-21(9-13)11-24-14-5-3-4-12(16)6-14/h3-10,19H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOVMJJRRCPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133514 | |
Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005629-66-2 | |
Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005629-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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